molecular formula C18H19ClN2O3 B3083781 [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid CAS No. 1142205-17-1

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

Cat. No.: B3083781
CAS No.: 1142205-17-1
M. Wt: 346.8 g/mol
InChI Key: AXYWKQZOEXSVBY-UHFFFAOYSA-N
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Description

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of a chlorophenyl group, an amino group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenyl ethylamine with phenylglyoxal in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with glycine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2-{[2-(4-Bromophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
  • [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
  • [(2-{[2-(4-Methylphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

Uniqueness

[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.

Properties

IUPAC Name

2-(N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-8-6-14(7-9-15)10-11-20-17(22)12-21(13-18(23)24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYWKQZOEXSVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
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[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

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